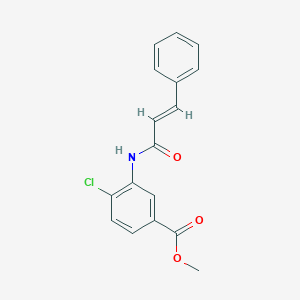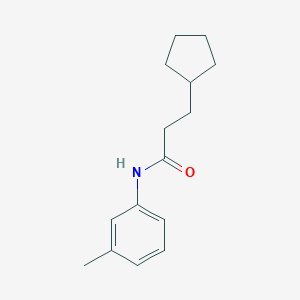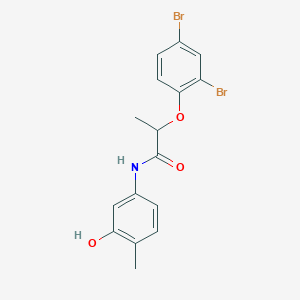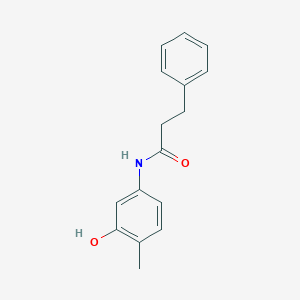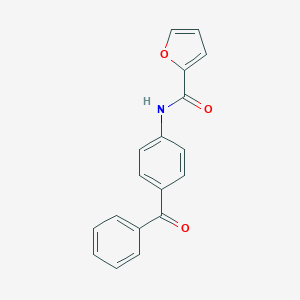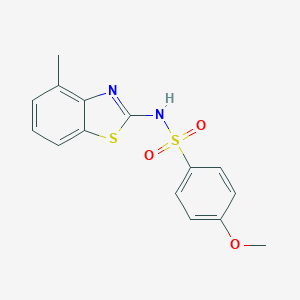
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as MBBS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Additionally, this compound has been investigated for its potential use in material science, where it has been shown to have unique optical and electronic properties.
作用機序
The exact mechanism of action of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. In medicine, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. In agriculture, this compound has been shown to inhibit the growth of certain plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and tumor growth in animal models. In agriculture, it has been shown to protect crops from certain plant pathogens. Additionally, this compound has been investigated for its potential use in material science, where it has been shown to have unique optical and electronic properties.
実験室実験の利点と制限
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, including its stability and solubility in a variety of solvents. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for research on 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. In medicine, further studies are needed to determine its potential as a treatment for inflammatory and tumor-related diseases. In agriculture, research is needed to determine its effectiveness against a wider range of plant pathogens. Additionally, further research is needed to explore its potential use in material science and other fields.
合成法
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized via a multistep process that involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with p-anisidine and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to form this compound. This synthesis method has been described in several research papers and is considered a reliable and efficient method for producing this compound.
特性
分子式 |
C15H14N2O3S2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-4-3-5-13-14(10)16-15(21-13)17-22(18,19)12-8-6-11(20-2)7-9-12/h3-9H,1-2H3,(H,16,17) |
InChIキー |
HBSJNPXMEQLZHW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



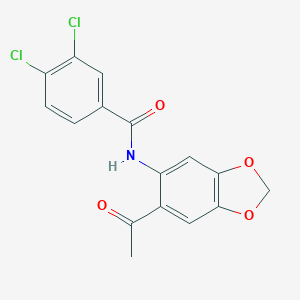

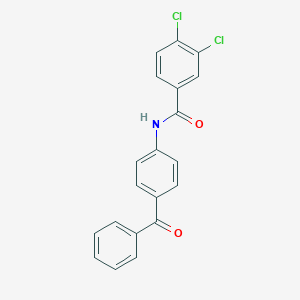
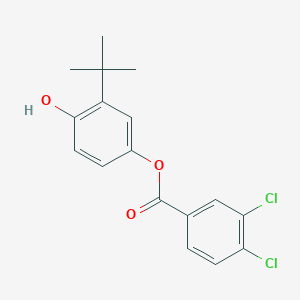

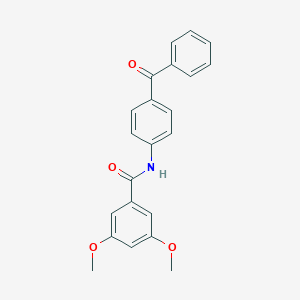
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
